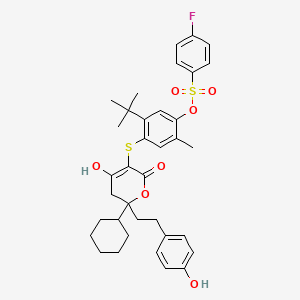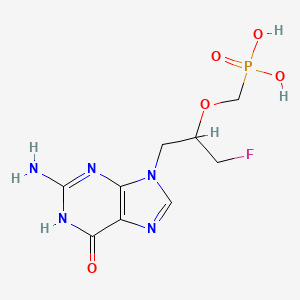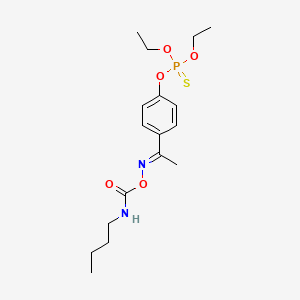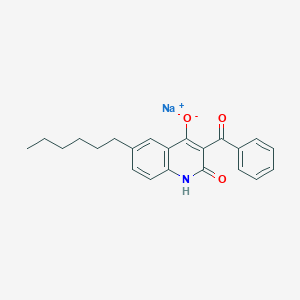
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt is a derivative of the quinolone family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt typically involves the reaction of 3-benzoyl-4-hydroxyquinolin-2(1H)-one with n-hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the quinolone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Formation of 3-benzoyl-6-n-hexyl-4-oxo-2-quinolone.
Reduction: Formation of 3-benzyl-6-n-hexyl-4-hydroxy-2-quinolone.
Substitution: Formation of various substituted quinolone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
3-Benzoyl-4-hydroxyquinolin-2(1H)-one: A precursor in the synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt.
6-n-Hexyl-4-hydroxyquinolin-2(1H)-one: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. Its n-hexyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .
Eigenschaften
CAS-Nummer |
90182-39-1 |
|---|---|
Molekularformel |
C22H22NNaO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
sodium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate |
InChI |
InChI=1S/C22H23NO3.Na/c1-2-3-4-6-9-15-12-13-18-17(14-15)21(25)19(22(26)23-18)20(24)16-10-7-5-8-11-16;/h5,7-8,10-14H,2-4,6,9H2,1H3,(H2,23,25,26);/q;+1/p-1 |
InChI-Schlüssel |
CQQFPLJEXMCFEV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)NC(=O)C(=C2[O-])C(=O)C3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


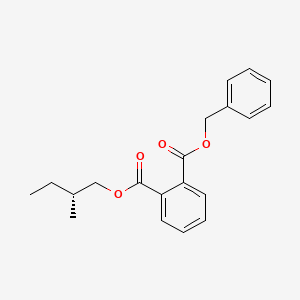
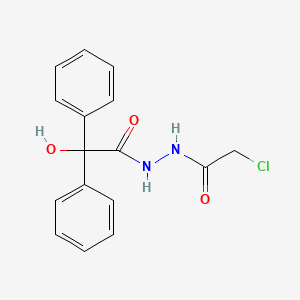
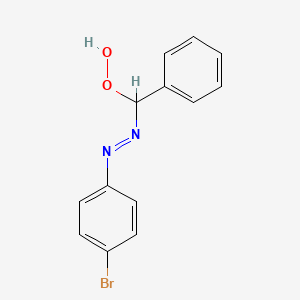
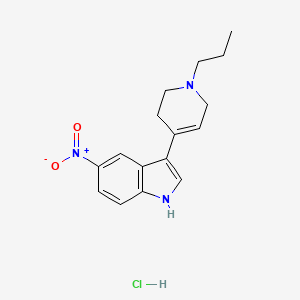
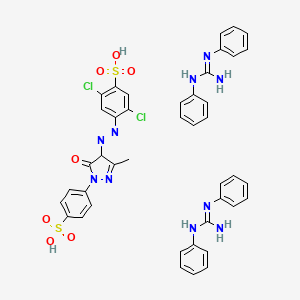
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
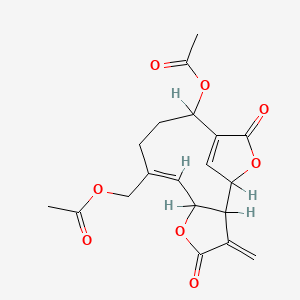
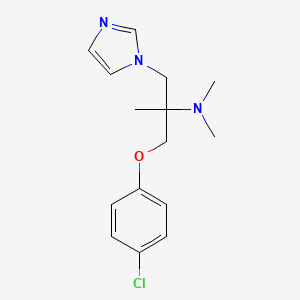
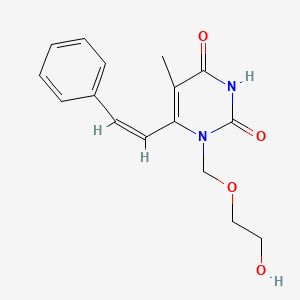
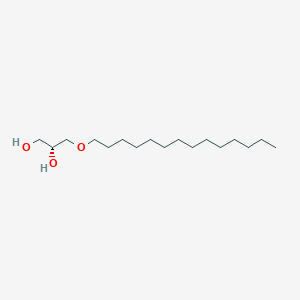
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
